2-丁基-2-辛烯醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

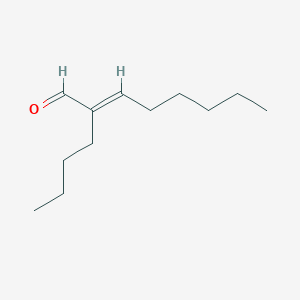

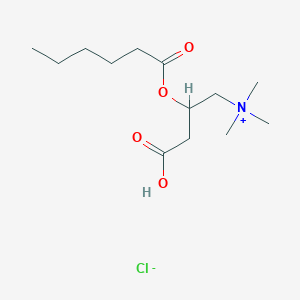

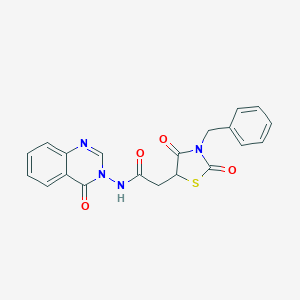

“2-Butyl-2-octenal” is a chemical compound with the molecular formula C12H22O . It has an average mass of 182.303 Da and a mono-isotopic mass of 182.167068 Da .

Synthesis Analysis

The synthesis of “2-Butyl-2-octenal” has been described in previous studies . The same procedures were applied for the synthesis of the following substrates and reference compounds . In another study, the catalytic conversion of hexanol to 2-Butyl-octanol through the Guerbet reaction was evaluated .

Molecular Structure Analysis

The molecular structure of “2-Butyl-2-octenal” can be viewed using Java or Javascript . The IUPAC Standard InChI is InChI=1S/C12H22O/c1-3-5-7-8-10-12(11-13)9-6-4-2/h10-11H,3-9H2,1-2H3/b12-10- .

Physical And Chemical Properties Analysis

“2-Butyl-2-octenal” has a density of 0.8±0.1 g/cm3, a boiling point of 262.7±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 50.0±3.0 kJ/mol and a flash point of 81.4±9.9 °C . The index of refraction is 1.444 .

科学研究应用

化学和脂质相互作用:一项研究调查了E-2-辛烯醛与N2-(羧苄氧基)-L-赖氨酸的反应,鉴定了产物,表明当E-2-辛烯醛与蛋白质反应时赖氨酸残基显著丢失 (Alaiz & Barragán, 1995)。

食品科学 - 茶叶中的香气:对龙井绿茶的研究发现,在50°C储存时会形成2-丁基-2-辛烯醛。这种形成是由于己醛的克罗托化,影响了香气释放和与非挥发性茶叶成分的相互作用 (Cheng, Huynh-Ba, Blank, & Robert, 2008)。

研究合成:从市售的2-丁基呋喃中开发了一种简单的合成方法,制备了4-氧代-(E)-2-辛烯醛。这种化合物是真蝽防御分泌物和信息素中的一个组分 (Moreira & Millar, 2005)。

美拉德反应研究:探讨了(E)-2-辛烯醛对美拉德反应体系挥发性产物的影响,显示其对各种挥发性物质的形成和浓度具有显著影响 (Yong-xi, 2014)。

医学应用:在一项试点研究中,评估了2-辛基氰丙烯酸酯用于治疗人类胃底静脉曲张,显示其在预防和控制胃静脉出血方面的有效性 (Rengstorff & Binmoeller, 2004)。

催化研究:在八烯存在下对辛醛进行催化氢化的研究揭示了离子液体对铜催化剂的影响,突出了离子液体在选择性氢化过程中的作用 (Naicker, Friedrich, Govender, & Mohlala, 2018)。

脂质氧化和氨基酸:研究表明,氨基酸催化了从脂质中衍生的α,β-不饱和醛形成2-烷基呋喃,突显了氨基酸在脂质丰富食品热加工过程中化学反应中的复杂作用 (Adams et al., 2011)。

医学中的氰丙烯酸酯:讨论了2-辛基氰丙烯酸酯在医学应用中的使用,特别是在皮肤缝合中的广泛接受和进一步医学用途的潜力 (Eaglstein & Sullivan, 2005)。

未来方向

The future directions of “2-Butyl-2-octenal” research could involve further exploration of its synthesis, chemical reactions, and potential applications. As the interest in fuels and chemicals derived from biological origins has increased greatly in recent years , “2-Butyl-2-octenal” could potentially play a role in this field.

属性

| { "Design of the Synthesis Pathway": "The synthesis of 2-Butyl-2-octenal can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "1-Octene", "1-Butene", "Bromine", "Sodium hydroxide", "Sodium borohydride", "Acetic acid", "Sodium acetate", "Methanol" ], "Reaction": [ "Step 1: Bromination of 1-Octene", "In a flask, add 1-Octene and Bromine and mix well.", "Heat the mixture under reflux for several hours to allow the reaction to occur.", "The product obtained is 1-Bromo-2-octene.", "Step 2: Reduction of 1-Bromo-2-octene", "In another flask, add 1-Bromo-2-octene and Sodium borohydride.", "Stir the mixture for several hours at room temperature to allow the reduction to occur.", "The product obtained is 2-Octen-1-ol.", "Step 3: Synthesis of 2-Butyl-2-octenal", "In a third flask, add 1-Butene, Acetic acid, and Sodium acetate and mix well.", "Heat the mixture under reflux for several hours to allow the reaction to occur.", "The product obtained is 2-Butylacrylic acid.", "In the same flask, add 2-Octen-1-ol and Methanol.", "Heat the mixture under reflux for several hours to allow the reaction to occur.", "The product obtained is 2-Butyl-2-octenal." ] } | |

CAS 编号 |

13019-16-4 |

分子式 |

C12H22O |

分子量 |

182.30 g/mol |

IUPAC 名称 |

(E)-2-butyloct-2-enal |

InChI |

InChI=1S/C12H22O/c1-3-5-7-8-10-12(11-13)9-6-4-2/h10-11H,3-9H2,1-2H3/b12-10+ |

InChI 键 |

LYGMPIZYNJGJKP-ZRDIBKRKSA-N |

手性 SMILES |

CCCCC/C=C(\CCCC)/C=O |

SMILES |

CCCCCC=C(CCCC)C=O |

规范 SMILES |

CCCCCC=C(CCCC)C=O |

其他 CAS 编号 |

64935-38-2 |

同义词 |

2-butyl-2-octenal |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-N-phenylbenzamide](/img/structure/B227431.png)

![2-[2-(5-anilino-2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B227435.png)

![2-{2-[5-(3-chloroanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B227441.png)

![(4-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B227455.png)

![3-[2-(4-Aminophenyl)-2-oxoethyl]-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B227478.png)

![3-Isobutyl-5-[3-(trifluoromethyl)anilino]-1,3-thiazolidine-2,4-dione](/img/structure/B227508.png)